molecular formula C20H18N4O3 B2854805 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034410-89-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2854805
CAS No.: 2034410-89-2
M. Wt: 362.389
InChI Key: VLCBERBBPXGGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a benzo[f][1,4]oxazepin moiety, which is a type of benzoxazepine derivative .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b][1,4]oxazepines, a similar class of compounds, can be synthesized by the reaction of 2-aminophenols with alkynones .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, benzo[b][1,4]oxazepines can be synthesized from 2-aminophenols and alkynones .

Scientific Research Applications

Serotonin Type-3 (5-HT3) Receptor Antagonists

Research has identified quinoxalin-2-carboxamides as potential serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in treating conditions like nausea and vomiting associated with chemotherapy, as well as anxiety disorders. The pharmacological evaluation demonstrated that these compounds exhibit 5-HT3 receptor antagonism, with specific derivatives showing significant potency. This suggests their potential application in developing new therapeutic agents targeting 5-HT3 receptors (Mahesh et al., 2011).

Anticancer Activity

Another study explored the synthesis and evaluation of new quinoxaline derivatives for their EGFR-TK inhibition and anticancer activity. Certain quinoxaline-2-carboxamide derivatives exhibited noteworthy anti-proliferative effects against various cancer cell lines, highlighting their potential as promising anticancer agents with EGFR inhibitory activity. This underlines the versatility of quinoxaline derivatives in cancer research, providing a foundation for future anticancer drug development (Ahmed et al., 2020).

Bis-heterocyclic Scaffolds

Researchers have developed an efficient protocol to synthesize bis-heterocyclic oxazepin-quinoxaline derivatives, presenting a novel class of bifunctional compounds. These compounds could have significant implications in medicinal chemistry, given their complex structure and potential biological activity. The study presents a new avenue for the development of therapeutic agents based on oxazepin-quinoxaline scaffolds (Hajishaabanha & Shaabani, 2014).

Depression Management

Quinoxalin-2-carboxamides have also been investigated for their potential as 5-HT3 receptor antagonists in managing depression. The structure-activity relationship (SAR) studies suggest that these compounds could offer new therapeutic options for depression treatment, with certain derivatives displaying significant anti-depressant-like activity. This highlights the compound's potential utility in neuropsychiatric disorder management (Mahesh et al., 2010).

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19-13-27-18-8-4-1-5-14(18)12-24(19)10-9-21-20(26)17-11-22-15-6-2-3-7-16(15)23-17/h1-8,11H,9-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCBERBBPXGGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.